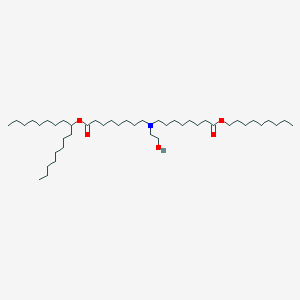

Lipid 5

Description

Properties

IUPAC Name |

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCVHPIKBGRCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089251-33-0 | |

| Record name | LIPIDV-004 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TKZ45P7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the structure of Lipid 5?

An In-Depth Technical Guide to the Structure and Application of Lipid 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, ionizable amino lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics.[1][2] Developed to address the challenges of safety and efficiency for in vivo mRNA delivery, this compound offers improved endosomal escape and a favorable pharmacokinetic profile, allowing for sustained pharmacology and enhanced safety in non-human primates.[1][3] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key experimental methodologies related to this compound, intended for researchers and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound, chemically known as heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is a synthetic ionizable lipid. Its structure is integral to its function in mRNA delivery, featuring a tertiary amine head group that is protonated at acidic pH, facilitating interaction with negatively charged mRNA and endosomal membranes. The lipid tails and ester linkages are designed for biodegradability and efficient clearance.[1][4]

| Property | Value | Reference |

| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | --INVALID-LINK-- |

| CAS Number | 2089251-33-0 | --INVALID-LINK-- |

| Molecular Formula | C44H87NO5 | --INVALID-LINK-- |

| Molecular Weight | 710.17 g/mol | --INVALID-LINK-- |

| pKa | ~6.5 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | --INVALID-LINK-- |

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol describes the preparation of this compound-containing LNPs for mRNA encapsulation using a microfluidic mixing technique.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-lipid)

-

Ethanol (RNase-free)

-

mRNA in 6.25 mM sodium acetate (B1210297) buffer (pH 5.0, RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixer (e.g., Precision NanoSystems NanoAssemblr)

-

Dialysis cassettes (e.g., MWCO 10 kDa)

-

Amicon ultra centrifugal filters

-

0.22-μm sterile filters

Procedure:

-

Lipid Stock Preparation:

-

mRNA Solution Preparation:

-

Prepare a solution of the desired mRNA in 6.25 mM sodium acetate buffer (pH 5.0).

-

-

Microfluidic Mixing:

-

Purification and Concentration:

-

Sterilization and Storage:

-

Characterization:

-

Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

-

Determine RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Assess endotoxin (B1171834) levels to ensure they are below 1 EU/mL.[5]

-

In Vivo Efficacy and Biodistribution in Rodents

This protocol outlines a typical in vivo study in mice to assess the efficacy (protein expression from delivered mRNA) and biodistribution of this compound LNPs.

Materials:

-

This compound LNPs encapsulating a reporter mRNA (e.g., human erythropoietin - hEPO)

-

CD-1 mice (female, 6-8 weeks old)

-

Sterile PBS for dilution

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

Tissue harvesting tools

-

Liquid nitrogen for snap-freezing tissues

-

ELISA kit for hEPO quantification

-

LC-MS/MS system for lipid quantification

Procedure:

-

Animal Acclimation:

-

Acclimate mice to laboratory conditions for at least one week prior to the experiment.

-

-

Dosing:

-

Dilute the this compound LNP-mRNA formulation in sterile PBS to the desired concentration.

-

Administer a single intravenous (i.v.) bolus injection via the tail vein. A typical dose for efficacy studies is 0.5 mg/kg of mRNA.[2]

-

-

Blood Sampling:

-

At predetermined time points (e.g., 3, 6, and 24 hours post-injection), collect blood samples via retro-orbital or submandibular bleeding under anesthesia.

-

Process the blood to obtain serum and store at -80°C until analysis.

-

-

Tissue Harvesting:

-

At the final time point, euthanize the mice by a humane method.

-

Perfuse the animals with PBS to remove blood from the organs.

-

Harvest tissues of interest (e.g., liver, spleen, lungs, kidneys, heart) and snap-freeze them in liquid nitrogen. Store at -80°C.

-

-

Efficacy Analysis:

-

Quantify the serum concentration of the expressed protein (e.g., hEPO) using a specific ELISA kit according to the manufacturer's instructions.

-

-

Biodistribution Analysis:

-

Homogenize the harvested tissues.

-

Extract lipids from the tissue homogenates.

-

Quantify the concentration of this compound in each tissue using a validated LC-MS/MS method.

-

Visualizations

LNP Formulation Workflow

References

- 1. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formulation [bio-protocol.org]

Unveiling Lipid 5: A Technical Guide to its Discovery, Origin, and Role in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Lipid 5, a novel, synthetic ionizable lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP)-based mRNA delivery systems. We delve into the discovery and origin of this compound, detailing its chemical structure and properties. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and evaluation, and presents a visual representation of its mechanism of action in mediating cellular uptake and endosomal escape of mRNA payloads.

Discovery and Origin of this compound

This compound, chemically identified as heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is a synthetic ionizable amino lipid.[1][2][3] Its development was the result of rational design and screening of a library of novel amino lipids aimed at improving upon existing LNP components for mRNA delivery.[4] A key innovation in the design of this compound was the incorporation of a primary ester in its lipid tail, a feature that contributes to its biodegradability and rapid clearance from tissues.[2][5] This strategic design aimed to create a lipid that not only efficiently encapsulates and delivers mRNA but also possesses a favorable safety profile with minimal tissue accumulation upon repeated administration.[2][6]

The discovery of this compound was part of a broader effort to optimize LNP technology for therapeutic applications, demonstrating superior performance in preclinical models compared to earlier generation lipids like DLin-MC3-DMA (MC3).[6][7] It is a key component in LNP formulations that have shown promise in delivering mRNA for vaccines and various therapeutic proteins.[3][8][9]

Physicochemical and Biological Properties

This compound is characterized by several key properties that make it an effective component for mRNA delivery. Its ionizable nature, with a pKa of 6.56, is crucial for the efficient encapsulation of negatively charged mRNA at low pH and for facilitating endosomal escape within the target cell.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [1][3] |

| Molecular Formula | C44H87NO5 | [10] |

| Molecular Weight | 710.17 g/mol | [2][10] |

| pKa | 6.56 | [10] |

| Appearance | Colorless to light yellow liquid | [2] |

Table 2: In Vivo Performance Metrics of this compound-based LNPs vs. MC3-based LNPs

| Parameter | This compound-LNP | MC3-LNP | Reference |

| Endosomal Escape Efficiency (in HeLa cells) | 15% | 2.5% | [11] |

| Plasma Clearance (t1/2 in non-human primates) | 1.2 hours | 8.4 hours | [5] |

| mRNA Delivery Potency (Luciferase mRNA in animals) | 3-fold higher | Baseline | [12] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on a procedure described in patent literature (WO 2017/049245).[7] A general two-step synthetic protocol for similar silyl (B83357) ether-based ionizable lipids involves:[7]

-

Formation of a trisilyl ether intermediate: Reaction of a substituted trichlorosilane (B8805176) precursor with an appropriate alcohol (e.g., cis-4-decenol) in the presence of an organic base.[7]

-

Final compound synthesis: Further reaction of the purified trisilyl ether intermediate with a secondary amine to yield the final ionizable lipid.[7]

Lipid Nanoparticle (LNP) Formulation

A standard protocol for formulating this compound-based LNPs for in vivo studies involves the following components and molar ratios:

-

Ionizable Lipid (this compound): ~50-55 mol%

-

Helper Lipid (e.g., DSPC): ~10-11 mol%

-

Cholesterol: ~33-38.5 mol%

-

PEG-Lipid (e.g., DMG-PEG): ~1.5-1.6 mol%

The lipids are dissolved in ethanol (B145695) and rapidly mixed with an aqueous buffer containing the mRNA at a low pH (e.g., pH 4.0). This process leads to the self-assembly of the lipids around the mRNA, forming LNPs. The resulting formulation is then dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.[7][13]

In Vivo Evaluation of LNP Performance

A common method to assess the in vivo efficacy of this compound-LNPs involves:

-

Animal Model: CD-1 or BALB/c mice are typically used.

-

mRNA Cargo: mRNA encoding a reporter protein like human erythropoietin (hEPO) or enhanced Green Fluorescent Protein (EGFP) is encapsulated.[6][7]

-

Administration: LNPs are administered intravenously (i.v.) at a specified dose (e.g., 0.05 - 0.5 mg/kg mRNA).[6][7]

-

Analysis:

-

Protein Expression: Serum levels of the expressed protein (e.g., hEPO) are measured at various time points post-injection using ELISA.[6]

-

Biodistribution: The concentration of the lipid and mRNA in various tissues (liver, spleen, plasma, etc.) is quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative whole-body autoradiography (QWBA) for radiolabeled components.[6][14]

-

Signaling Pathway and Mechanism of Action

The efficacy of this compound in mRNA delivery is attributed to its role in facilitating the key steps of cellular uptake and endosomal escape. The following diagram illustrates this process.

Caption: Workflow of this compound-LNP mediated mRNA delivery and protein expression.

The process begins with the systemic administration of the this compound-LNP. In the bloodstream, the LNP can interact with apolipoprotein E (ApoE), which facilitates its uptake by target cells, particularly hepatocytes, via receptor-mediated endocytosis.[15] Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of this compound, leading to a net positive charge. This charge promotes the interaction of the LNP with the negatively charged endosomal membrane, ultimately leading to membrane fusion and the release of the mRNA cargo into the cytosol. This "endosomal escape" is a critical step, as it prevents the mRNA from being degraded in the lysosome.[6][11] Once in the cytosol, the mRNA is translated by the cell's ribosomal machinery, resulting in the production of the desired therapeutic protein.

Conclusion

This compound represents a significant advancement in the field of mRNA therapeutics. Its rational design, leading to improved efficacy and a favorable safety profile, has established it as a leading candidate for the clinical development of LNP-based therapies. The detailed understanding of its structure, properties, and mechanism of action, as outlined in this guide, provides a solid foundation for researchers and drug developers working to harness the full potential of mRNA technology.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Systemic Exposure, Metabolism, and Elimination of [14C]-Labeled Amino Lipid, this compound, after a Single Administration of mRNA Encapsulating Lipid Nanoparticles to Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. kinampark.com [kinampark.com]

- 6. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. biocompare.com [biocompare.com]

- 11. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. WO2023056914A1 - Lipid compounds and lipid nanoparticle compositions - Google Patents [patents.google.com]

- 14. Biodistribution of this compound, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Endogenous function of Lipid 5

An in-depth analysis of scientific literature and databases reveals that "Lipid 5" is not a standard or universally recognized nomenclature for a specific lipid molecule. This term may represent a proprietary name used in a specific research or commercial context, a placeholder in a list of compounds, or a newly identified molecule not yet widely documented.

To provide a comprehensive technical guide as requested, further clarification on the identity of "this compound" is necessary. Specifically, providing the following information would be crucial:

-

Chemical Name or Structure: The systematic chemical name (e.g., following IUPAC nomenclature) or a representation of its molecular structure (e.g., SMILES string, InChI key, or a diagram) is essential for an accurate search.

-

Alternative Names or Synonyms: Any other names or identifiers used to refer to this molecule would be highly beneficial.

-

Source or Context: Information about where this term was encountered, such as a specific research paper, patent, company's product list, or a particular field of study, can provide vital clues for its identification.

Without a more specific identifier, it is not possible to retrieve data on the endogenous functions, associated signaling pathways, or experimental protocols related to "this compound."

Upon receiving more detailed information, a thorough guide will be developed, including:

-

Tabular summaries of all quantitative data.

-

Detailed methodologies for key experiments.

-

Graphviz diagrams of signaling pathways and workflows, adhering to all specified formatting requirements.

We encourage the user to provide the necessary details to enable the creation of the requested in-depth technical guide.

Navigating the Landscape of Lipid Signaling: A Technical Guide

To Researchers, Scientists, and Drug Development Professionals:

This guide provides an in-depth exploration of a pivotal lipid signaling pathway, offering detailed experimental protocols, quantitative data, and visual diagrams to support advanced research and therapeutic development.

A Note on Nomenclature: The "Lipid 5" Query

Initial searches for a "this compound signaling pathway" did not yield a recognized, standard signaling cascade under this name in scientific literature. Lipid nomenclature is complex, with classifications based on chemical structure (e.g., glycerophospholipids, sphingolipids) and specific molecular species (e.g., phosphatidylinositol 3,4,5-trisphosphate). It is possible that "this compound" is a non-standard or internal designation.

However, one prominent pathway, the 5-lipoxygenase (5LO) pathway , is a critical component of eicosanoid signaling and is sometimes referred to in contexts that might be misconstrued. The 5LO pathway is instrumental in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Given its significance, we will proceed with a detailed examination of this pathway. Should "this compound" refer to a different cascade, we welcome further clarification and are prepared to generate a guide on the specified pathway.

The 5-Lipoxygenase (5LO) Signaling Pathway

The 5-lipoxygenase (5LO) pathway is a crucial enzymatic cascade that converts arachidonic acid into bioactive lipids known as leukotrienes. These signaling molecules are key players in inflammatory responses and have been implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular disease. The pathway is initiated by the activation of 5-lipoxygenase, which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps of leukotriene synthesis.

Core Signaling Cascade

The 5LO signaling pathway can be visualized as a multi-step process, beginning with the release of arachidonic acid from the cell membrane and culminating in the production of various leukotrienes that exert their effects through specific G-protein coupled receptors.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the 5LO pathway, including enzyme kinetics and receptor binding affinities. These values are essential for computational modeling and drug development efforts.

| Parameter | Molecule/Receptor | Value | Units | Reference |

| Km | 5-Lipoxygenase (for Arachidonic Acid) | 1.5 - 20 | µM | [1] |

| Vmax | 5-Lipoxygenase | 1.2 - 5.0 | µmol/min/mg | [1] |

| Kd | LTB4 for BLT1 Receptor | 0.1 - 1.0 | nM | [2] |

| Kd | LTD4 for CysLT1 Receptor | 0.05 - 0.5 | nM | [3] |

| IC50 | Zileuton (5-LO inhibitor) | 0.5 - 1.3 | µM | [4] |

| IC50 | Montelukast (CysLT1 antagonist) | 0.2 - 1.5 | nM | [5] |

Experimental Protocols

1. Measurement of 5-Lipoxygenase Activity

This protocol outlines a common method for determining the enzymatic activity of 5-lipoxygenase in cell lysates or purified enzyme preparations.

-

Principle: The assay measures the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) from arachidonic acid, which can be detected spectrophotometrically at 234 nm.

-

Materials:

-

Enzyme source (cell lysate or purified 5-LO)

-

Arachidonic acid substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)

-

Spectrophotometer

-

-

Procedure:

-

Pre-warm the reaction buffer and enzyme source to 37°C.

-

Add the enzyme source to the reaction buffer.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 10-20 µM.

-

Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.

-

Calculate the rate of 5-HPETE formation using the molar extinction coefficient of 23,000 M-1cm-1.

-

Workflow Diagram:

2. Leukotriene Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for a leukotriene receptor (e.g., CysLT1).

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]LTD4) for binding to the receptor, which is typically expressed in a cell membrane preparation.

-

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]LTD4)

-

Test compound at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 5 mM CaCl2)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).

-

Logical Relationship Diagram:

This technical guide provides a foundational understanding of the 5-lipoxygenase signaling pathway. The provided data and protocols serve as a starting point for researchers and drug development professionals aiming to investigate this pathway and its role in health and disease. Further detailed exploration into specific downstream signaling events and the physiological consequences of pathway modulation is encouraged for a comprehensive understanding.

References

- 1. Novel lipid signaling pathways in Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Lipids | Thoracic Key [thoracickey.com]

- 4. Frontiers | Unraveling the intricate relationship between lipid metabolism and oncogenic signaling pathways [frontiersin.org]

- 5. Lipid signaling - Wikipedia [en.wikipedia.org]

The Cellular Journey of Lipid 5: A Technical Guide to its Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 5 is a synthetic, ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics. Its chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is designed to facilitate the encapsulation of mRNA and promote its efficient delivery into target cells. A key characteristic of this compound is its pKa of approximately 6.5, which allows for a positive charge in the acidic environment of endosomes, a crucial feature for endosomal escape, and a near-neutral charge at physiological pH, which is thought to reduce toxicity. This guide provides an in-depth overview of the cellular localization of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its intracellular trafficking.

Data Presentation

Organ-Level Biodistribution of this compound

The biodistribution of this compound-containing LNPs has been characterized in preclinical models. The following table summarizes the clearance of radiolabeled this compound ([¹⁴C]this compound) and its metabolites from various tissues in rats following intravenous administration. These findings indicate a rapid systemic distribution followed by effective clearance, primarily through hepatobiliary and renal routes[1].

| Time Post-Administration | Key Observations |

| 1 hour | Peak concentrations of [¹⁴C]this compound and its metabolites are reached in most tissues, indicating rapid distribution. |

| 10 hours | The majority of [¹⁴C]this compound and its metabolites are concentrated in the urinary and digestive tracts. |

| 24 hours | Localization is almost exclusively in the liver and intestines, with minimal to no detection in non-excretory organs. |

| 168 hours (7 days) | [¹⁴C]this compound and its metabolites are completely cleared from the body. |

Subcellular Localization of this compound-Containing LNPs

A critical step in the successful delivery of mRNA by LNPs is the escape of the nanoparticle from the endosome into the cytoplasm, where the mRNA can be translated into protein. This compound has been specifically engineered to enhance this process.

| Cellular Compartment | Quantitative Data | Cell Type | Method | Reference |

| Endosomal Escape Efficiency | 15% | HeLa cells | Single-molecule fluorescence in situ hybridization (smFISH) | [2] |

This represents a significant, six-fold increase in endosomal escape efficiency compared to first-generation ionizable lipids like MC3, highlighting the improved design of this compound for cytosolic delivery[2].

Experimental Protocols

Formulation of this compound-Containing Lipid Nanoparticles (LNPs)

This protocol describes a standard method for formulating LNPs using microfluidic mixing, a technique that allows for reproducible and scalable production.

Materials:

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA of interest

-

Ethanol (B145695) (RNase-free)

-

Citrate (B86180) buffer (pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

-

Microfluidic mixing device and pump

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration should be between 10-25 mM.

-

Prepare mRNA Solution: Dissolve the mRNA in citrate buffer (pH 4.0) at a desired concentration.

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

-

Formulation: Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams causes the LNPs to self-assemble.

-

Dialysis: Collect the resulting LNP suspension and dialyze against PBS (pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.

-

Sterilization and Storage: Filter the LNP solution through a 0.22 µm sterile filter. Store the LNPs at 4°C.

Characterization of this compound LNPs

It is essential to characterize the physicochemical properties of the formulated LNPs.

a) Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute a small aliquot of the LNP suspension in PBS. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and the PDI, which is a measure of the size distribution homogeneity.

b) Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry

-

Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., PBS). Use a zeta potential analyzer to measure the surface charge of the nanoparticles.

c) mRNA Encapsulation Efficiency:

-

Technique: RiboGreen Assay

-

Procedure:

-

Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

-

Add RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to RNA.

-

Measure the fluorescence intensity of both the lysed and unlysed samples.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed * 100.

-

Confocal Microscopy for Subcellular Localization

This protocol outlines a general procedure for visualizing the intracellular trafficking of fluorescently labeled this compound LNPs.

Materials:

-

Fluorescently labeled this compound LNPs (e.g., containing a lipid tracer like DiI or DiO)

-

Cells cultured on glass-bottom dishes

-

Organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, CellMask for plasma membrane)

-

Hoechst 33342 for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

LNP Incubation: Treat the cells with the fluorescently labeled this compound LNPs at a predetermined concentration and incubate for various time points (e.g., 1, 4, 24 hours).

-

Organelle Staining: In the final 30-60 minutes of incubation, add the organelle-specific trackers and Hoechst 33342 to the cell culture medium.

-

Washing: Gently wash the cells with pre-warmed PBS to remove unbound LNPs and dyes.

-

Imaging: Immediately image the live cells using a confocal microscope. Acquire images in different channels for the LNPs, nucleus, and specific organelles.

-

Co-localization Analysis: Use image analysis software (e.g., ImageJ with a co-localization plugin) to quantify the degree of overlap between the LNP signal and the signals from the different organelle markers.

Single-Molecule Fluorescence In Situ Hybridization (smFISH) for Endosomal Escape Quantification

This advanced technique allows for the direct visualization and quantification of individual mRNA molecules within the cell, enabling a precise measurement of endosomal escape.

Materials:

-

Cells treated with this compound LNPs containing the target mRNA

-

Formaldehyde for cell fixation

-

Ethanol for cell permeabilization

-

Fluorescently labeled oligonucleotide probes specific to the target mRNA

-

Hybridization buffer

-

DAPI for nuclear staining

-

Fluorescence microscope with single-molecule sensitivity

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with this compound LNPs as described above.

-

Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with ethanol.

-

Hybridization: Incubate the cells with the fluorescently labeled smFISH probes in a hybridization buffer overnight in a humidified chamber.

-

Washing: Wash the cells to remove unbound probes.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire z-stack images of the cells using a fluorescence microscope.

-

Image Analysis: Use specialized software to detect and count the individual fluorescent spots, each representing a single mRNA molecule. By analyzing the spatial distribution of these spots (e.g., punctate signals in endosomes vs. diffuse signals in the cytoplasm), the percentage of mRNA that has escaped into the cytoplasm can be quantified.

Mandatory Visualizations

Caption: Experimental workflow for determining the subcellular localization of this compound LNPs.

Caption: Intracellular trafficking pathway of a this compound-containing lipid nanoparticle (LNP).

References

In Vitro Mechanism of Action of Lipid 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanism of action of Lipid 5, an ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The document details the current understanding of its cellular uptake, endosomal escape mechanism, and metabolic fate, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Facilitating Endosomal Escape

This compound is a critical component in LNPs designed to deliver mRNA payloads into the cytoplasm of target cells.[1] Its primary role is to overcome a major barrier in nucleic acid delivery: endosomal entrapment.[2] The mechanism is pH-sensitive and leverages the acidic environment of the endosome to trigger the release of the mRNA cargo.

Upon cellular uptake via endocytosis, the LNP is enclosed within an endosome. As the endosome matures, its internal pH decreases. This acidic environment protonates the tertiary amine of this compound, leading to a positive charge.[3] This charge promotes interaction with anionic lipids in the endosomal membrane, disrupting the membrane's integrity and facilitating the escape of the mRNA into the cytoplasm where it can be translated into protein.[2][3] This process is believed to be more efficient with this compound compared to other ionizable lipids like MC3, attributing to its higher fusogenicity.[1]

References

- 1. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

The Synthetic Heart of mRNA Delivery: A Technical Guide to Lipid 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nucleic acid therapeutics, the development of safe and effective delivery vehicles is paramount. Lipid 5, a novel, synthetic ionizable amino lipid, has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is specifically designed to facilitate the encapsulation of mRNA and its subsequent release into the cytoplasm of target cells. This technical guide provides an in-depth overview of this compound, from its synthesis and formulation into LNPs to its mechanism of action and performance in preclinical models.

Chemical Synthesis and Structure

This compound is a synthetic ionizable lipid designed for optimal performance in LNP formulations. While detailed, proprietary synthesis protocols are not publicly available, the general approach involves multi-step organic synthesis. One common method for creating such ionizable lipids involves reacting heptadecanoic acid with an amino-octanol, followed by esterification under controlled conditions with the addition of hydroxyethyl (B10761427) nonanol and an oxidant. The final structure features a tertiary amine head group that is protonatable at acidic pH, and two hydrophobic tails that contribute to the lipid's self-assembly into a nanoparticle structure.

Formulation of this compound into Lipid Nanoparticles (LNPs)

This compound is a key ingredient in a multi-component system that self-assembles into LNPs. These nanoparticles are typically composed of four main components, each with a specific function:

-

Ionizable Cationic Lipid (this compound): At a low pH (around 4.0) during the formulation process, the amino head group of this compound becomes protonated, acquiring a positive charge. This enables the electrostatic interaction and encapsulation of the negatively charged mRNA backbone. At physiological pH (around 7.4), this compound is nearly neutral, which reduces potential toxicity.

-

Helper Lipid (e.g., DSPC or DOPE): These phospholipids (B1166683) contribute to the structural integrity of the LNP and can influence the fusogenicity of the nanoparticle with the endosomal membrane, aiding in mRNA release.

-

Cholesterol: This structural "helper" lipid modulates membrane fluidity and stability, contributing to the overall integrity and efficacy of the LNP.

-

PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included in small amounts to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and prolongs circulation time in the body.

The precise molar ratio of these components is a critical parameter that affects the size, stability, and transfection efficiency of the resulting LNPs.

Mechanism of mRNA Delivery

The delivery of mRNA to the cytoplasm of a target cell by a this compound-containing LNP is a multi-step process:

-

Cellular Uptake: LNPs are taken up by cells, primarily through endocytosis.

-

Endosomal Escape: Once inside the endosome, the internal environment becomes increasingly acidic. This drop in pH leads to the protonation of this compound's amino head group, giving the LNP a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP to release its mRNA cargo into the cytoplasm.

-

Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Quantitative Data

The performance of this compound-containing LNPs has been evaluated in various preclinical studies. The following tables summarize key quantitative data regarding their physicochemical properties and in vivo efficacy.

| LNP Physicochemical Properties | |

| Parameter | Typical Value |

| Average Hydrodynamic Diameter | 70 - 150 nm |

| Polydispersity Index (PDI) | < 0.2 |

| mRNA Encapsulation Efficiency | > 90% |

| Zeta Potential (at neutral pH) | Near-neutral (-5 to +5 mV) |

| In Vivo Performance in Mice (Intravenous Administration) | |

| mRNA Cargo | Dose |

| Firefly Luciferase | 0.05 - 0.5 mg/kg |

| Human Erythropoietin (hEPO) | 0.5 mg/kg |

| Pharmacokinetics in Cynomolgus Monkeys (Intravenous Administration) | |

| Parameter | Observation |

| Plasma Clearance | Distinct plasma pharmacokinetic profiles observed for different LNP formulations. |

| Tissue Distribution | Primarily detected in the liver and spleen, with much lower levels in other tissues. |

| Persistence | Levels of ionizable lipid in tissues decrease significantly over time, nearing the limit of detection by 336 hours. |

Metabolism of this compound

Preclinical studies in rats have shown that this compound is rapidly metabolized. The primary metabolic pathway is initiated by ester hydrolysis, which cleaves the lipid tails from the amino head group. These resulting aliphatic alcohols and the diacidic amino head group are then further metabolized through β-oxidation. The metabolites are efficiently cleared from the body, with the majority recovered in the urine and feces within 72 hours of administration, indicating rapid renal and hepatic elimination[1].

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs via Microfluidics

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, such as the NanoAssemblr Benchtop.

Materials:

-

This compound (in ethanol)

-

DSPC (in ethanol)

-

Cholesterol (in ethanol)

-

DMG-PEG 2000 (in ethanol)

-

mRNA (in 10-50 mM citrate (B86180) buffer, pH 4.0)

-

Absolute ethanol (B145695)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

-

Syringes

Procedure:

-

Prepare Lipid Stock Solution: In an appropriate solvent like ethanol, prepare a stock solution containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a citrate buffer (pH 4.0).

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Set the parameters on the microfluidic device, including the total flow rate and the flow rate ratio of the aqueous to organic phase (typically 3:1).

-

Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids and mRNA into LNPs.

-

-

Purification: The resulting LNP solution will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

-

Sterilization and Storage: Sterile-filter the purified LNPs through a 0.22 µm filter. Store the final LNP formulation at 4°C.

Protocol 2: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP solution in PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. mRNA Encapsulation Efficiency Quantification:

-

Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

-

Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).

-

Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure the total fluorescence (representing total mRNA).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100

Protocol 3: In Vivo Evaluation of mRNA-LNP Efficacy in Mice

Materials:

-

This compound-LNPs encapsulating luciferase mRNA

-

6-8 week old mice (e.g., C57BL/6)

-

D-luciferin

-

In Vivo Imaging System (IVIS)

Procedure:

-

Administration: Administer the mRNA-LNPs to mice via intravenous (tail vein) injection at a specified dose (e.g., 0.1 mg/kg).

-

Bioluminescence Imaging: At a predetermined time point (e.g., 6 hours post-injection), administer D-luciferin to the mice via intraperitoneal injection.

-

Data Acquisition: Anesthetize the mice and place them in the IVIS chamber. Acquire bioluminescence images to quantify the expression of luciferase.

-

Analysis: Analyze the images to determine the total flux of photons, which correlates with the level of protein expression, in the whole body and in specific organs of interest (e.g., liver).

Visualizations

Caption: Structure of a this compound-containing Lipid Nanoparticle (LNP).

Caption: Cellular pathway of mRNA delivery by this compound LNPs.

Caption: Experimental workflow for LNP formulation and evaluation.

References

Lipid 5 catabolism and degradation

An In-depth Technical Guide on the Catabolism and Degradation of Phosphatidylinositol 5-Sulfate (PI(5)S)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the core catabolic pathways of the novel signaling lipid, Phosphatidylinositol 5-Sulfate (PI(5)S), a fictional sulfated phosphoinositide. The guide details the enzymatic cascade responsible for its degradation, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for studying its metabolism. All signaling pathways and experimental workflows are visualized through diagrams to facilitate a clear understanding of the underlying molecular processes.

Introduction to Phosphatidylinositol 5-Sulfate (PI(5)S)

Phosphatidylinositol 5-Sulfate (PI(5)S) is a recently identified, low-abundance signaling lipid belonging to the phosphoinositide family. Structurally, it is a phosphatidylinositol molecule with a sulfate (B86663) group esterified at the 5-position of the inositol (B14025) ring. Its transient formation on the cytosolic leaflet of the plasma membrane is associated with cellular stress responses and the regulation of ion channel activity. The rapid and tightly controlled degradation of PI(5)S is crucial for terminating its signaling functions and preventing cellular toxicity. The catabolism of lipids is a fundamental biological process involving the breakdown of complex molecules to release energy or generate smaller components for other cellular functions.[1][2]

The Core Catabolic Pathway of PI(5)S

The degradation of PI(5)S is a sequential, three-step enzymatic process that occurs at the plasma membrane and in the cytosol. This pathway ensures the complete breakdown of the molecule into its constituent parts: diacylglycerol (DAG), inositol, inorganic phosphate (B84403), and sulfate.

-

Desulfation: The catabolic cascade is initiated by the enzyme PI(5)S Sulfatase (P5SUL1) , which hydrolyzes the sulfate group from the 5-position of the inositol ring, yielding phosphatidylinositol (PI).

-

Phospholipase C-mediated Cleavage: The resulting PI molecule is then a substrate for a specific Phospholipase C isozyme (PLC-gamma-2) . PLC-gamma-2 cleaves the phosphodiester bond between the glycerol (B35011) backbone and the phosphate group. This reaction releases the signaling molecule diacylglycerol (DAG) into the membrane and inositol 1-phosphate (IP1) into the cytosol.

-

Dephosphorylation: The final step involves the cytosolic enzyme Inositol Polyphosphate 1-Phosphatase (INPP1) , which removes the phosphate group from IP1 to produce myo-inositol and inorganic phosphate (Pi).

This pathway effectively terminates the PI(5)S signal and recycles its components for other metabolic and signaling processes.[3][4]

Figure 1. The enzymatic cascade of PI(5)S catabolism.

Quantitative Data on Catabolic Enzymes

The efficiency and regulation of the PI(5)S catabolic pathway are determined by the kinetic properties of its constituent enzymes.[5][6][7] The Michaelis-Menten parameters for the key enzymes have been determined using in vitro assays with purified recombinant proteins.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| P5SUL1 | PI(5)S | 15.2 ± 2.1 | 120.5 ± 8.9 |

| PLC-gamma-2 | PI | 25.8 ± 3.5 | 350.1 ± 22.4 |

| INPP1 | IP1 | 42.5 ± 5.0 | 850.7 ± 55.6 |

Table 1. Michaelis-Menten kinetics of PI(5)S catabolic enzymes.

Cellular degradation rates have also been assessed in cultured HEK293 cells using pulse-chase experiments with ³⁵S-labeled sulfate.

| Condition | PI(5)S Half-life (t½, minutes) |

| Basal State | 12.5 ± 1.8 |

| P5SUL1 Inhibition | 48.2 ± 4.1 |

| PLC Stimulation (ATP) | 4.3 ± 0.9 |

Table 2. Cellular half-life of PI(5)S under various conditions.

Detailed Experimental Protocols

Reproducible and accurate measurement of PI(5)S catabolism is essential for research and drug development. The following sections provide detailed methodologies for key experiments.

Protocol: In Vitro P5SUL1 Enzyme Assay

This protocol describes a colorimetric assay to measure the activity of P5SUL1 by quantifying the release of inorganic sulfate.

Materials:

-

Recombinant human P5SUL1 enzyme

-

PI(5)S substrate solution (1 mM in 1% Triton X-100)

-

Assay Buffer: 50 mM MES, pH 6.5, 1 mM MgCl₂, 0.1% Triton X-100

-

Stop Solution: 0.5 M EDTA

-

Sulfate Detection Reagent (e.g., Barium chloride/gelatin-based turbidimetric reagent)

-

96-well microplate

-

Microplate reader (600 nm)

Procedure:

-

Prepare a standard curve using known concentrations of sodium sulfate (0-100 µM).

-

In a 96-well plate, add 40 µL of Assay Buffer to each well.

-

Add 10 µL of P5SUL1 enzyme (e.g., 50 ng) or buffer (for blank controls) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of PI(5)S substrate solution to all wells. Final reaction volume is 60 µL.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Add 150 µL of Sulfate Detection Reagent to all wells and incubate at room temperature for 20 minutes, protected from light.

-

Measure the absorbance (turbidity) at 600 nm.

-

Calculate the amount of sulfate released by subtracting the blank values and comparing to the standard curve.

Protocol: Cell-Based PI(5)S Degradation Assay via LC-MS/MS

This protocol outlines a method to quantify the degradation of endogenous PI(5)S in cultured cells over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Mass spectrometry is a powerful tool for the quantitative analysis of lipids.[8][9][10]

Materials:

-

Cultured cells (e.g., HeLa or A549) grown in 6-well plates

-

Cell stimulation agent (e.g., 100 µM ATP)

-

Internal Standard: C17-PI(5)S (synthetic, non-endogenous)

-

Lipid Extraction Solvents: HPLC-grade Chloroform (B151607), Methanol (B129727), Water.[11][12][13]

-

LC-MS/MS system with a triple quadrupole mass spectrometer.[14]

Procedure:

-

Culture cells to ~90% confluency.

-

Stimulate cells with the agent of interest (e.g., ATP) to induce a transient increase in PI(5)S.

-

At specified time points (e.g., 0, 1, 5, 10, 30 minutes), aspirate the media and immediately add 1 mL of ice-cold methanol to quench all enzymatic activity.

-

Scrape the cells in methanol and transfer to a glass tube. Add a known amount of C17-PI(5)S internal standard.

-

Perform a Folch lipid extraction:

-

Add 2 mL of chloroform to the methanol-cell slurry.

-

Vortex vigorously for 2 minutes.

-

Add 0.8 mL of water and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in 100 µL of mobile phase (e.g., 90:10 Methanol:Acetonitrile) for LC-MS/MS analysis.

-

Analyze samples using a C18 reverse-phase column. Use Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for endogenous PI(5)S and the C17-PI(5)S internal standard.

-

Quantify the amount of PI(5)S at each time point by comparing its peak area to that of the internal standard.

Figure 2. Workflow for cell-based PI(5)S degradation analysis.

Conclusion

The catabolism of PI(5)S is a rapid and efficient process critical for the precise control of its signaling activities. The pathway, initiated by P5SUL1 and proceeding through PLC-gamma-2 and INPP1, ensures the timely degradation of this potent signaling lipid. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers investigating the roles of PI(5)S in health and disease and for professionals in drug development targeting enzymes within this pathway. Further research into the regulatory mechanisms governing these enzymes will undoubtedly uncover new therapeutic opportunities.

References

- 1. Catabolism of Lipids – Lipid metabolism [ebooks.inflibnet.ac.in]

- 2. Lipid metabolism - Wikipedia [en.wikipedia.org]

- 3. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of enzymatic reactions in lipid membranes containing domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological Mass Spectrometry in Lipidomics - Creative Proteomics [creative-proteomics.com]

- 11. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]

- 12. mdpi.com [mdpi.com]

- 13. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Physiological role of Lipid 5 in vivo

An In-depth Technical Guide on the Physiological Role of Lipid 5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 2089251-33-0) is a synthetic, ionizable amino lipid that has emerged as a critical component in the development of advanced drug delivery systems.[1][2][3][4] Its primary physiological role is not as an endogenous signaling molecule but as a key functional excipient within Lipid Nanoparticles (LNPs) designed to deliver nucleic acid therapeutics, particularly messenger RNA (mRNA), in vivo.[5][6] This guide details the mechanism of action, pharmacokinetics, and key experimental data related to this compound. Its pH-dependent cationization is central to its function, enabling efficient mRNA encapsulation and, crucially, facilitating endosomal escape into the cytoplasm—a major bottleneck in nucleic acid delivery.[6][7] Studies in rodents and non-human primates have demonstrated that LNP formulations containing this compound can achieve potent protein expression with a favorable safety profile, characterized by rapid clearance from the body.[3][4][5]

Core Physicochemical and Functional Properties

This compound, formally known as 8-[(2-hydroxyethyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester, is structurally designed for transient function within a biological system.[2][4] Its key feature is an ionizable tertiary amine head group, which has a pKa value in the range of 6.2 to 6.56.[1][2][4][8] This ensures the lipid is largely neutral at physiological blood pH (~7.4), minimizing non-specific interactions and toxicity, but becomes positively charged in the acidic environment of the endosome (pH 5.0-6.5). This protonation is the trigger for its biological activity.

Mechanism of Action: The Intracellular Delivery Pathway

The physiological role of this compound is defined by its journey with an LNP through a target cell to deliver its mRNA payload. This process is a multi-step signaling and trafficking cascade initiated by the LNP's interaction with the cell.

-

Cellular Uptake : LNPs are typically internalized by cells through endocytosis.[7]

-

Endosomal Acidification & this compound Protonation : As the endosome matures, its internal pH drops. This acidic environment causes the tertiary amine of this compound to become protonated (positively charged).[6]

-

Membrane Destabilization & Endosomal Escape : The now cationic this compound molecules are thought to interact with anionic lipids present in the endosomal membrane. This interaction disrupts the membrane's integrity, allowing the LNP to fuse with the endosomal membrane or otherwise destabilize it, leading to the release of the mRNA payload from the endosome into the cell's cytosol.[6][7] This step is critical for the therapeutic to function, and this compound has demonstrated a dramatically improved endosomal escape efficiency of 15% in HeLa cells, a six-fold increase over the benchmark lipid MC3.[7]

-

Metabolism and Clearance : The molecular structure of this compound includes ester bonds. The initial step in its metabolism is the hydrolysis of these esters, which facilitates its breakdown and rapid clearance from tissues, contributing to a lower toxicity profile compared to other lipids.[3]

Quantitative Data Summary

The performance and characteristics of this compound have been quantified in several key studies.

| Parameter | Value | Organism/System | Significance | Reference |

| pKa | 6.2 - 6.56 | In vitro | Governs pH-dependent ionization essential for endosomal escape. | [1][2][4] |

| Endosomal Escape Efficiency | ~15% | HeLa Cells | Represents a 6-fold improvement over MC3, leading to higher potency. | [7] |

| Biodistribution | Highest levels in Liver and Spleen | CD-1 Female Mice | Identifies primary target tissues for IV administration. | [3] |

| Tissue Clearance | Significantly faster than MC3 | CD-1 Female Mice | Indicates a lower potential for toxicity from lipid accumulation. | [3] |

| In Vivo Efficacy | Increased serum hEPO levels | Cynomolgus Monkeys | Demonstrates potent and effective mRNA delivery in primates. | [2] |

Key Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for formulating LNPs containing this compound for preclinical evaluation.

-

Lipid Preparation : Prepare a lipid mixture in ethanol (B145695). A typical molar ratio might consist of an ionizable lipid (this compound), a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000).

-

mRNA Preparation : Dilute the mRNA payload in a low pH aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0-5.0).

-

Microfluidic Mixing : Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes connected to a microfluidic mixing device (e.g., NanoAssemblr).

-

Nanoparticle Formation : Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing triggers the self-assembly of the lipids around the mRNA core, forming LNPs.

-

Purification and Buffer Exchange : Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a suspension of purified, neutral-surface-charge LNPs.

-

Characterization : Analyze the LNPs for size, polydispersity (using Dynamic Light Scattering), zeta potential, and mRNA encapsulation efficiency (e.g., using a RiboGreen assay).

In Vivo Evaluation in Rodent Models

This protocol outlines a typical study to assess the efficacy and biodistribution of a this compound-LNP formulation.

-

Animal Model : Use standard laboratory mice (e.g., CD-1 or C57BL/6), typically 6-8 weeks old.

-

Dosing : Administer the LNP-mRNA formulation via intravenous (IV) injection (e.g., tail vein). The dose is typically specified as mg of mRNA per kg of body weight (e.g., 0.05 mg/kg).

-

Efficacy Assessment :

-

At specified time points post-injection (e.g., 6, 24, 48 hours), collect blood samples.

-

Isolate serum or plasma.

-

Quantify the level of the protein encoded by the mRNA payload using an ELISA assay.

-

-

Biodistribution and Clearance Assessment :

-

At specified time points, euthanize cohorts of animals.

-

Harvest key organs (liver, spleen, lungs, kidney, heart) and plasma.

-

Extract total lipids from the tissue homogenates.

-

Quantify the concentration of this compound in the extracts using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This provides data on tissue accumulation and clearance rates.

-

Conclusion

This compound represents a significant advancement in the field of non-viral gene delivery. Its physiological role is that of a highly effective, transient facilitator of intracellular mRNA delivery. By leveraging a pH-sensitive mechanism to overcome the endosomal escape barrier, it enables potent therapeutic protein expression in vivo.[6][7] Furthermore, its metabolic profile allows for rapid clearance, enhancing the safety and tolerability of LNP-based medicines.[3] For drug development professionals, this compound is a critical enabling component for a new class of therapeutics, demonstrating a sophisticated chemical design that interfaces precisely with cellular biology to achieve a therapeutic outcome.

References

- 1. This compound, 2089251-33-0 | BroadPharm [broadpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Biochemicals - CAT N°: 34372 [bertin-bioreagent.com]

- 5. This compound - Echelon Biosciences [echelon-inc.com]

- 6. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to the Interaction of Phosphatidylinositol 4,5-bisphosphate (PIP2) with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4,5-bisphosphate (PIP2), a minor but functionally significant phospholipid component of the inner leaflet of the plasma membrane, is a critical regulator of a vast array of cellular processes.[1][2][3] Its interactions with membrane proteins are fundamental to signal transduction, ion channel gating, endocytosis, and cytoskeletal organization.[4][5] This guide provides a comprehensive technical overview of the core principles governing PIP2-membrane protein interactions, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a resource for researchers in cellular biology and drug development.

Introduction: The Central Role of PIP2 in Cellular Function

Constituting only about 1% of the plasma membrane's phospholipids (B1166683), PIP2 exerts an influence far exceeding its abundance.[6][7] It is not merely a structural component but a dynamic signaling hub, synthesized and degraded by a host of kinases and phosphatases that precisely control its spatiotemporal distribution.[4] This tight regulation allows PIP2 to recruit and modulate the activity of a diverse suite of membrane-associated proteins. These interactions are typically mediated by electrostatic forces between the highly negatively charged headgroup of PIP2 and positively charged residues within specific domains of the target proteins.[8][9]

PIP2's functional roles are multifaceted:

-

Second Messenger Precursor: It is the substrate for Phospholipase C (PLC), which hydrolyzes PIP2 into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][10][11]

-

Direct Protein Regulation: PIP2 directly binds to and allosterically regulates the function of numerous membrane proteins, including ion channels and transporters.[3][7]

-

Membrane Trafficking: It plays a crucial role in the recruitment of proteins involved in endocytosis and exocytosis.[4][5]

-

Cytoskeletal Linkage: PIP2 serves as an anchor point for proteins that link the plasma membrane to the actin cytoskeleton.[4]

Dysregulation of PIP2 signaling is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and channelopathies, making the study of its interactions with membrane proteins a critical area of research for therapeutic development.[4]

Quantitative Analysis of PIP2-Membrane Protein Interactions

The affinity and kinetics of PIP2 binding to membrane proteins are crucial determinants of its regulatory effects. These parameters are often quantified by the equilibrium dissociation constant (Kd), which reflects the concentration of PIP2 required to occupy 50% of the binding sites on a protein at equilibrium. A lower Kd value indicates a higher binding affinity. The following tables summarize key quantitative data for the interaction of PIP2 with representative membrane proteins.

| Protein Class | Specific Protein | Organism/System | Method | Binding Affinity (Kd) | Functional Effect | Reference |

| Ion Channel | Kir2.1 (KCNJ2) | Xenopus oocytes | Patch-clamp | Apparent affinity is high; mutations that weaken PIP2 interaction (e.g., K188A/R189A) abolish channel activity. | Gating, stabilization of the open state. | [2] |

| Ion Channel | Kir2.2 (KCNJ12) | Crystal Structure | X-ray Crystallography | N/A (structural evidence of direct binding) | Induces conformational changes to open the channel pore. | [12] |

| Ion Channel | Kir6.2 (KCNJ11) | Heterologous expression | Patch-clamp | Apparent affinity is regulated by ATP; mutations can alter PIP2 sensitivity. | Activation, counteracting ATP-mediated inhibition. | [10] |

| Ion Channel | KCNQ1 (Kv7.1) | Heterologous expression | Patch-clamp | Apparent affinity is voltage-dependent. | Required for channel opening and coupling of voltage sensor to the pore. | [13] |

| Ion Channel | KCNQ3 (Kv7.3) | Heterologous expression | Patch-clamp | High apparent affinity; involves four cytoplasmic domains. | Modulation of channel function. | [14] |

| GPCR-Associated | Rabphilin-3A (C2A domain) | In vitro (NMR) | NMR Spectroscopy | 55 µM (in the presence of Ca2+) | Ca2+-dependent PIP2 binding, potential role in vesicle docking. | [15] |

| Cytoskeletal | Vinculin (Tail domain) | In vitro | Molecular Dynamics | N/A (simulation evidence) | Anchoring to the membrane, release of autoinhibition. | [16] |

Note: "Apparent affinity" is often used in the context of functional assays like patch-clamp electrophysiology, where the concentration of PIP2 in the membrane is not precisely controlled, and the functional readout is used as a proxy for binding.

Key Signaling Pathways Involving PIP2

PIP2 is a central node in multiple critical signaling pathways. Its synthesis and degradation are tightly controlled to regulate downstream cellular events.

The Phospholipase C (PLC) Pathway

The hydrolysis of PIP2 by PLC is a canonical signaling cascade initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[2][3][10] This pathway generates two key second messengers, IP3 and DAG, which propagate the signal within the cell.[1][11]

Caption: The Phospholipase C signaling cascade.

The PI3K/Akt Signaling Pathway

PIP2 also serves as the substrate for phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates proteins containing Pleckstrin Homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B). This pathway is fundamental to cell growth, survival, and metabolism.

Caption: The PI3K/Akt signaling pathway.

Detailed Experimental Protocols

Investigating the interaction between PIP2 and membrane proteins requires a variety of specialized biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Protein-Lipid Overlay Assay

This assay is a straightforward method to screen for interactions between a purified protein and various lipids immobilized on a membrane.

Caption: Workflow for a Protein-Lipid Overlay Assay.

Methodology:

-

Lipid Preparation: Dissolve lipids (e.g., PIP2 and other phospholipids as controls) in a solvent mixture such as 2:1:0.8 methanol:chloroform:water. Prepare serial dilutions ranging from 1 to 500 µM.[7]

-

Membrane Spotting: Carefully spot 1 µL aliquots of each lipid dilution onto a Hybond-C extra nitrocellulose membrane. Allow the membrane to dry completely at room temperature for at least 60 minutes.[7]

-

Blocking: Immerse the membrane in a blocking buffer (e.g., TBS-T with 3% fatty acid-free BSA) and incubate for 1 hour at room temperature with gentle agitation.[7][17]

-

Protein Incubation: Replace the blocking buffer with fresh buffer containing the purified protein of interest (e.g., 1-10 nM of a GST-tagged protein). Incubate overnight at 4°C with gentle rocking.[7]

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T to remove unbound protein.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein's tag (e.g., anti-GST) in blocking buffer for 1 hour at room temperature. Following another set of washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film. A positive signal at the PIP2 spots indicates an interaction.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins (or a protein and a lipid, with modifications) interact within a cell lysate. This protocol is adapted for studying protein-PIP2 interactions.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, plus protease and phosphatase inhibitors) to preserve protein complexes.[18] Incubate on ice for 10-15 minutes.

-

Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[18]

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.

-

Immunoprecipitation: Add a specific antibody against the protein of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen-lipid complexes.

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound molecules.

-

Elution and Analysis: Elute the captured proteins and associated lipids from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting. To detect the co-precipitated PIP2, a lipid extraction would be performed from the beads, followed by techniques like thin-layer chromatography (TLC) or mass spectrometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time, quantitative measurement of binding kinetics and affinity between a protein and lipid-containing vesicles.

Methodology:

-

Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined concentration of PIP2 (e.g., 5 mol%) and a bulk phospholipid like POPC.

-

Chip Preparation: Use a sensor chip suitable for lipid analysis (e.g., an L1 chip). Condition the chip surface to create a clean, hydrophobic layer.

-

Liposome Immobilization: Inject the prepared liposomes over the sensor chip surface. The lipids will self-assemble into a supported lipid bilayer on the chip surface.

-

Protein Injection: Inject the purified protein of interest (the analyte) at various concentrations over the immobilized liposome surface. A running buffer is continuously flowed over the chip.

-

Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface as the protein binds to the liposomes. This change is proportional to the mass of bound protein and is recorded in real-time as a sensorgram.

-

Data Analysis: The resulting sensorgrams show the association of the protein during injection and its dissociation when the injection is complete. By fitting these curves to binding models, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.

Patch-Clamp Electrophysiology

This technique is used to study the functional effects of PIP2 on ion channels in live cells or excised membrane patches.

Methodology:

-

Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution composition should mimic the cell's cytoplasm.[19]

-

Seal Formation: Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette and the membrane.[20]

-

Configuration:

-

Whole-Cell: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.[21]

-

Inside-Out Patch: After forming a giga-seal, pull the pipette away from the cell to excise a patch of membrane, with the intracellular face exposed to the bath solution.

-

-

Recording and Perfusion: Clamp the membrane potential at a desired voltage and record the ionic currents flowing through the channels. For inside-out patches, different concentrations of PIP2 or agents that modulate PIP2 levels can be perfused directly onto the intracellular face of the membrane to observe their effects on channel activity in real-time.

Conclusion and Future Directions

The interaction between PIP2 and membrane proteins is a cornerstone of cellular regulation. This guide has provided a framework for understanding these interactions, from the quantitative biophysics of binding to the functional consequences in cellular signaling pathways. The detailed experimental protocols offer a starting point for researchers aiming to dissect these complex relationships.

Future research will likely focus on several key areas:

-

High-Resolution Structural Studies: Obtaining more co-crystal and cryo-EM structures of membrane proteins in complex with PIP2 will provide unprecedented insight into the molecular basis of these interactions.

-

Advanced Imaging Techniques: The use of super-resolution microscopy and advanced FRET techniques will allow for the visualization of PIP2-protein dynamics in living cells with greater precision.

-

Systems-Level Analysis: Integrating quantitative data from multiple experimental approaches into computational models will be essential for understanding how the network of PIP2 interactions governs complex cellular behaviors.

-

Therapeutic Targeting: A deeper understanding of how disease-related mutations affect PIP2 binding will open new avenues for the development of drugs that specifically target these interactions.